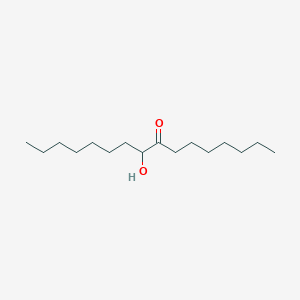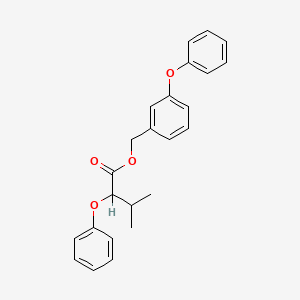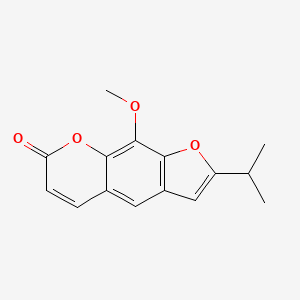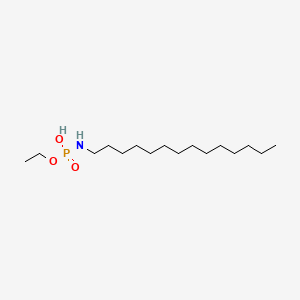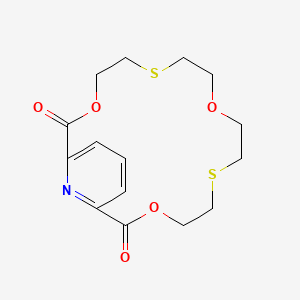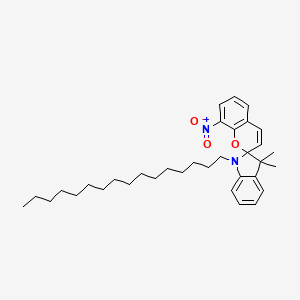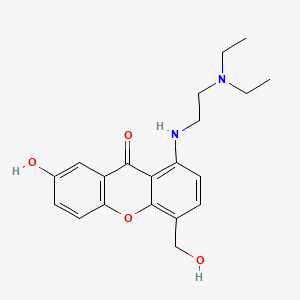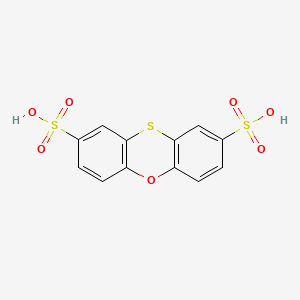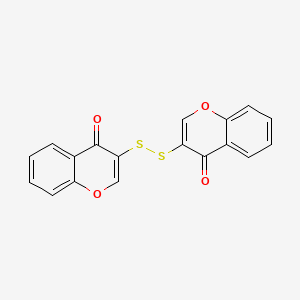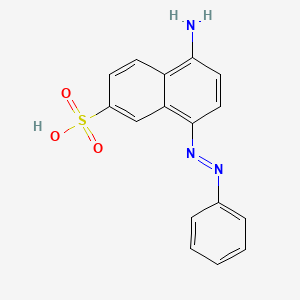
2-Naphthalenesulfonic acid, 5-(or 8)-amino-8(or 5)-(phenylazo)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenesulfonic acid, 5-(or 8)-amino-8(or 5)-(phenylazo)- is an organic compound belonging to the class of naphthalene sulfonic acids. This compound is characterized by the presence of a naphthalene moiety with a sulfonic acid group at the 2-position, an amino group at either the 5- or 8-position, and a phenylazo group at the 8- or 5-position. It is commonly used in the synthesis of dyes and pigments due to its vibrant color properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 5-(or 8)-amino-8(or 5)-(phenylazo)- typically involves the following steps:
Sulfonation: Naphthalene is sulfonated using sulfuric acid to produce 2-naphthalenesulfonic acid.
Nitration: The sulfonic acid derivative is then nitrated to introduce a nitro group at the desired position.
Reduction: The nitro group is reduced to an amino group using reducing agents such as iron and hydrochloric acid.
Diazotization and Coupling: The amino group is diazotized using sodium nitrite and hydrochloric acid, followed by coupling with aniline to introduce the phenylazo group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenesulfonic acid, 5-(or 8)-amino-8(or 5)-(phenylazo)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like aluminum chloride.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2-Naphthalenesulfonic acid, 5-(or 8)-amino-8(or 5)-(phenylazo)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various dyes and pigments.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of colorants for textiles and plastics.
Mecanismo De Acción
The mechanism of action of 2-Naphthalenesulfonic acid, 5-(or 8)-amino-8(or 5)-(phenylazo)- involves its interaction with molecular targets through its functional groups. The sulfonic acid group enhances solubility in aqueous media, while the amino and phenylazo groups facilitate binding to specific substrates. The compound can participate in various biochemical pathways, including electron transfer and conjugation reactions .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Naphthylamine-7-sulfonic acid
- 2,6-Naphthalenedisulfonic acid
- 2,7-Naphthalenedisulfonic acid
- 1,3,6-Naphthalenetrisulfonic acid
Uniqueness
2-Naphthalenesulfonic acid, 5-(or 8)-amino-8(or 5)-(phenylazo)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both amino and phenylazo groups allows for versatile applications in dye synthesis and other chemical processes .
Propiedades
Número CAS |
72150-93-7 |
|---|---|
Fórmula molecular |
C16H13N3O3S |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
5-amino-8-phenyldiazenylnaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C16H13N3O3S/c17-15-8-9-16(19-18-11-4-2-1-3-5-11)14-10-12(23(20,21)22)6-7-13(14)15/h1-10H,17H2,(H,20,21,22) |
Clave InChI |
GYHKIXZQDCKUPI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=NC2=C3C=C(C=CC3=C(C=C2)N)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




